molecular formula C14H20N2O2 B3970125 N-[3-(propionylamino)phenyl]pentanamide

N-[3-(propionylamino)phenyl]pentanamide

Cat. No.: B3970125
M. Wt: 248.32 g/mol
InChI Key: SJGTYHVOBNCJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: N-[3-(propionylamino)phenyl]pentanamide consists of a pentanamide chain (CH2CH2CH2CH2CONH-) attached to a phenyl ring substituted at the meta position with a propionylamino (-NHCOCH2CH3) group. Its molecular formula is C14H19N2O2 (molecular weight: 247.31 g/mol).

Properties

IUPAC Name

N-[3-(propanoylamino)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-5-9-14(18)16-12-8-6-7-11(10-12)15-13(17)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGTYHVOBNCJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Amide backbone : The pentanamide chain provides moderate hydrophobicity, balancing solubility and membrane permeability.
  • Aromatic ring : The phenyl group contributes to π-π stacking interactions, influencing crystallinity and stability.

Comparison with Structurally Related Compounds

Sulfonamide Derivatives

Example :

  • N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide) Structural Differences: Incorporates a sulfonamide (-SO2NH-) group and pyrimidinylamino substituent. Properties:
  • Higher polarity due to sulfonamide, leading to elevated melting points (218–219°C) .
  • FTIR peaks for SO2NH (1164 cm⁻¹) and CONH (1685 cm⁻¹) .
    • Applications : Antitubercular activity, leveraging sulfonamide’s enzyme inhibition.

Its applications may favor non-antibacterial roles, such as CNS or metabolic targets.

Piperazine-Modified Pentanamides

Examples :

  • N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7m)
  • N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)

Structural Differences :

  • Piperazine or diazepane rings linked to the pentanamide chain.
  • Trifluoromethyl (-CF3) or cyano (-CN) groups enhance electronic effects.

Properties :

  • Pharmacology : Designed as dopamine D3 receptor ligands (Ki < 10 nM) .
  • Synthesis : Yields 34–45% via substitution of piperazine derivatives and chromatography .

Comparison: The absence of a piperazine ring in N-[3-(propionylamino)phenyl]pentanamide suggests divergent biological targets. Its simpler structure may reduce synthetic complexity but limit receptor specificity.

Liquid Crystal Derivatives

Example :

  • N-(4-((4′-pentyl-[1,1′-biphenyl]-4-yl)ethynyl)phenyl)pentanamide
    • Structural Differences : Rigid biphenyl-ethynyl group promotes liquid crystallinity.
    • Properties : Exhibits smectic phases with phase transitions >100°C, confirmed via DSC and POM .

Comparison: The target compound’s flexible propionylamino-phenyl group lacks the rigidity required for liquid crystal behavior. However, its amide group could support supramolecular interactions in materials science.

Substituted Phenylpropanamides

Examples :

  • N-[3-(diethylamino)phenyl]propionamide
  • N-[3-[bis(2-hydroxyethyl)amino]phenyl]propionamide

Structural Differences :

  • Diethylamino or bis(2-hydroxyethyl)amino substituents instead of propionylamino.
  • Shorter alkyl chains (propionamide vs. pentanamide).

Properties :

  • Solubility : Hydrophilic groups (e.g., hydroxyethyl) enhance water solubility .
  • Bioavailability: Diethylamino groups may improve blood-brain barrier penetration .

The propionylamino group offers a balance between hydrogen bonding and hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(propionylamino)phenyl]pentanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-(propionylamino)phenyl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.